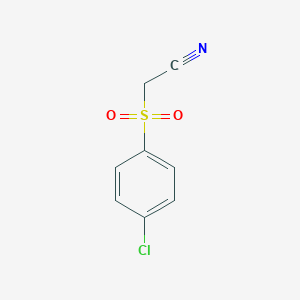

4-Chlorophenylsulfonylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQGVGPNKGGSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352850 | |

| Record name | (4-Chlorobenzene-1-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1851-09-8 | |

| Record name | (4-Chlorobenzene-1-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorobenzenesulfonyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorophenylsulfonylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chlorophenylsulfonylacetonitrile, a halogenated organic compound with potential applications in chemical synthesis and drug discovery. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and discusses its safety and handling. While the specific biological activities of this compound are not extensively documented in publicly available literature, this guide explores the known biological effects of structurally related sulfone and nitrile-containing compounds to provide a basis for future research.

Chemical Identity and Properties

This compound is a chemical compound with the CAS number 1851-09-8 .[1] It is also known by several synonyms, including 4-chlorophenyl cyanomethyl sulfone, cyanomethyl 4-chlorophenyl sulfone, and p-chlorophenylsulfonyl acetonitrile.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 1851-09-8 | [1] |

| Molecular Formula | C₈H₆ClNO₂S | [1] |

| Molecular Weight | 215.66 g/mol | [1] |

| Melting Point | 168-172 °C | [1] |

| Boiling Point (Predicted) | 421.2 ± 45.0 °C | [1] |

| Density (Predicted) | 1.409 g/cm³ | [1] |

| Water Solubility | Insoluble | [1] |

| Physical Form | Powder | [1] |

Spectral Data

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and commonly employed synthetic route for analogous aryl sulfones involves the nucleophilic substitution reaction between a sodium arenesulfinate and an alkyl halide.[2][3] In this case, the reaction would be between sodium 4-chlorobenzenesulfinate and chloroacetonitrile.

Proposed Experimental Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

Sodium 4-chlorobenzenesulfinate

-

Chloroacetonitrile

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium iodide (catalytic amount)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

To a solution of sodium 4-chlorobenzenesulfinate (1.0 equivalent) in anhydrous DMF, add a catalytic amount of sodium iodide.

-

Add chloroacetonitrile (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Safety and Handling

This compound is classified as a hazardous substance. The following safety precautions should be observed:

| Hazard Class | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Use in a well-ventilated area or with a fume hood.

-

A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded.

Storage:

-

Store in a dry, cool, and well-ventilated place.

-

Keep the container tightly closed.

-

Incompatible with strong oxidizing agents, strong acids, and strong bases.

Potential Biological Activity and Applications

The specific biological activities of this compound have not been extensively reported. However, the sulfone functional group is present in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] Similarly, nitrile-containing compounds have diverse pharmaceutical applications.

Given the structural features of this compound, it is plausible that this compound could be investigated for similar biological activities. The presence of the 4-chlorophenyl group can also influence the cytotoxic activities of a molecule.[7]

Hypothetical Workflow for Biological Activity Screening

For researchers interested in exploring the therapeutic potential of this compound, a general workflow for initial biological screening is proposed below.

Caption: A general workflow for the initial biological screening of a novel compound.

This workflow begins with the synthesis and rigorous characterization of the compound to ensure its purity and structural integrity. Subsequently, a battery of in vitro assays can be performed to assess its potential cytotoxic, antimicrobial, and enzyme-inhibitory activities. Positive hits from these initial screens would then be subjected to more detailed structure-activity relationship (SAR) studies to identify lead compounds for further development.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a practical synthetic approach, and essential safety information. While its biological profile remains to be fully elucidated, the structural motifs present in this molecule suggest that it may possess interesting pharmacological activities, making it a valuable candidate for future research and development endeavors.

References

- 1. This compound | 1851-09-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chlorophenylsulfonylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chlorophenylsulfonylacetonitrile, a key intermediate in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical characterization data.

Introduction

This compound is an organic compound featuring a sulfone group and a nitrile moiety attached to a chlorophenyl ring. This combination of functional groups makes it a valuable building block for the synthesis of various heterocyclic compounds and other complex molecules with potential therapeutic applications. The presence of the chlorine atom and the sulfonyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from the readily available 4-chlorobenzenesulfonyl chloride. The first step is the reduction of the sulfonyl chloride to the corresponding sodium sulfinate, followed by nucleophilic substitution with chloroacetonitrile.

Step 1: Synthesis of Sodium 4-chlorobenzenesulfinate

4-chlorobenzenesulfonyl chloride is reduced to sodium 4-chlorobenzenesulfinate using a mild reducing agent such as sodium sulfite.

Step 2: Synthesis of this compound

The sodium 4-chlorobenzenesulfinate then undergoes a nucleophilic substitution reaction with chloroacetonitrile to yield the final product.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Sodium 4-chlorobenzenesulfinate

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 21.1 g (0.1 mol) of 4-chlorobenzenesulfonyl chloride in 100 mL of ethanol.

-

In a separate beaker, prepare a solution of 12.6 g (0.1 mol) of sodium sulfite in 50 mL of water.

-

Slowly add the sodium sulfite solution to the stirred solution of 4-chlorobenzenesulfonyl chloride at room temperature.

-

Heat the reaction mixture to 60-70°C and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture in an ice bath to precipitate the sodium 4-chlorobenzenesulfinate.

-

Filter the white solid precipitate, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

-

In a 250 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add 19.8 g (0.1 mol) of the dried sodium 4-chlorobenzenesulfinate and 100 mL of dimethylformamide (DMF).

-

Heat the mixture to 80°C to obtain a clear solution.

-

Add 7.55 g (0.1 mol) of chloroacetonitrile dropwise to the solution over a period of 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 80°C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water with stirring.

-

A white solid will precipitate out. Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physicochemical Properties

| Property | Value |

| CAS Number | 1851-09-8[1] |

| Molecular Formula | C₈H₆ClNO₂S[1] |

| Molecular Weight | 215.66 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 168-172 °C[1] |

| Solubility | Soluble in DMF, DMSO, Acetone. Sparingly soluble in Ethanol. Insoluble in water. |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and general spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.90 | Doublet | 2H | Aromatic Protons (ortho to SO₂) |

| ~ 7.60 | Doublet | 2H | Aromatic Protons (meta to SO₂) |

| ~ 4.20 | Singlet | 2H | Methylene Protons (-CH₂-) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Aromatic Carbon (C-Cl) |

| ~ 138 | Aromatic Carbon (C-SO₂) |

| ~ 130 | Aromatic Carbons (CH, ortho to SO₂) |

| ~ 129 | Aromatic Carbons (CH, meta to SO₂) |

| ~ 115 | Nitrile Carbon (-C≡N) |

| ~ 50 | Methylene Carbon (-CH₂-) |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~ 3080 | Medium | Aromatic C-H stretch |

| ~ 2950 | Weak | Aliphatic C-H stretch (-CH₂-) |

| ~ 2250 | Medium | Nitrile C≡N stretch |

| ~ 1580, 1470 | Medium | Aromatic C=C skeletal vibrations |

| ~ 1330, 1150 | Strong | Asymmetric and Symmetric SO₂ stretch |

| ~ 1090 | Strong | C-Cl stretch (Aromatic) |

MS (Mass Spectrometry) - Electron Ionization (EI)

| m/z | Relative Intensity | Possible Fragment Ion |

| 215 | Moderate | [M]⁺ (Molecular ion) |

| 217 | Low | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

| 175 | High | [M - CH₂CN]⁺ |

| 111 | High | [C₆H₄Cl]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

Logical Flow for Characterization

Caption: Logical flow for the characterization of the final product.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of novel pharmaceutical agents. The sulfone group can act as a hydrogen bond acceptor and can influence the metabolic stability of a drug molecule. The cyano group can be transformed into other functional groups such as amines, amides, or carboxylic acids, providing a handle for further molecular elaboration. The chlorophenyl moiety is a common feature in many approved drugs, often contributing to enhanced binding affinity to biological targets.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Disclaimer: The experimental protocols and spectral data provided in this guide are based on established chemical principles and are for informational purposes only. Actual results may vary, and all procedures should be carried out by trained professionals in a suitable laboratory setting.

References

An In-depth Technical Guide on the Spectral Data of (4-Chlorophenyl)acetonitrile

A Note on Compound Identification: The spectral data presented in this guide is for (4-Chlorophenyl)acetonitrile, also known as 4-chlorobenzyl cyanide. This is based on the assessment that the requested "4-Chlorophenylsulfonylacetonitrile" is likely a misnomer, as the former is a widely recognized and well-characterized compound.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (4-chlorophenyl)acetonitrile. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed spectral information for this compound.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of (4-chlorophenyl)acetonitrile.

Table 1: ¹H NMR Spectral Data of (4-Chlorophenyl)acetonitrile

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.39 | Doublet | 2H | Ar-H (ortho to CH₂CN) |

| 7.32 | Doublet | 2H | Ar-H (ortho to Cl) |

| 3.73 | Singlet | 2H | -CH₂ CN |

Solvent: CDCl₃, Reference: TMS at 0 ppm

Table 2: ¹³C NMR Spectral Data of (4-Chlorophenyl)acetonitrile

| Chemical Shift (δ) ppm | Assignment |

| 134.7 | Ar-C -Cl |

| 129.5 | Ar-C H (ortho to Cl) |

| 129.2 | Ar-C -CH₂CN |

| 128.6 | Ar-C H (ortho to CH₂CN) |

| 117.8 | -C N |

| 22.9 | -CH₂ CN |

Solvent: CDCl₃, Reference: TMS at 0 ppm

Table 3: Key IR Absorption Bands of (4-Chlorophenyl)acetonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3020 | Medium | Aromatic C-H Stretch |

| 2930-2860 | Medium | Aliphatic C-H Stretch |

| 2250 | Strong | C≡N Stretch (Nitrile) |

| 1595, 1490, 1410 | Strong to Medium | Aromatic C=C Bending |

| 1090 | Strong | C-Cl Stretch |

| 820 | Strong | p-Disubstituted Benzene C-H Bend |

Table 4: Mass Spectrometry Data for (4-Chlorophenyl)acetonitrile

| m/z | Relative Intensity (%) | Assignment |

| 151 | 100 | [M]⁺ (Molecular Ion) |

| 153 | 32 | [M+2]⁺ (Isotope Peak due to ³⁷Cl) |

| 116 | 80 | [M - Cl]⁺ |

| 89 | 55 | [C₇H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of (4-chlorophenyl)acetonitrile was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 3.0 s

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 45°

-

Acquisition time: 1.5 s

-

Proton decoupling was applied to simplify the spectrum.

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid (4-chlorophenyl)acetonitrile was placed on a diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The FT-IR spectrum was recorded using an FT-IR spectrometer equipped with a diamond ATR accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) to ensure purity. A dilute solution of the compound in dichloromethane was injected into the GC.

-

Instrumentation: An electron ionization (EI) mass spectrometer was used.

-

Parameters:

-

Ionization energy: 70 eV

-

Source temperature: 230 °C

-

Mass range: m/z 40-500

-

Mandatory Visualizations

Diagram 1: Logical Workflow for Spectral Data Analysis

Diagram 2: Experimental Workflow for Spectral Analysis

Unveiling the Synthetic Potential of 4-Chlorophenylsulfonylacetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenylsulfonylacetonitrile stands as a versatile and reactive building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive methylene group activated by adjacent electron-withdrawing sulfonyl and cyano moieties, renders it a potent nucleophile for a variety of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the core mechanism of action of this compound and its application in key organic transformations, including Michael additions, alkylations, and cyclocondensation reactions for the synthesis of diverse heterocyclic scaffolds. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development.

Core Mechanism of Action: The Activated Methylene Group

The key to the reactivity of this compound lies in the pronounced acidity of the protons on the methylene group (the α-carbon). This heightened acidity is a direct consequence of the powerful electron-withdrawing effects of both the neighboring 4-chlorophenylsulfonyl (SO₂Ar) and cyano (CN) groups.

In the presence of a suitable base, a proton is readily abstracted from the α-carbon, generating a resonance-stabilized carbanion. The negative charge is effectively delocalized over the sulfonyl and cyano groups, as depicted in the resonance structures below. This stabilization of the conjugate base significantly lowers the pKa of the methylene protons, making them susceptible to deprotonation even by moderately strong bases.

Solubility Profile of 4-Chlorophenylsulfonylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylsulfonylacetonitrile, a sulfone derivative containing a nitrile group, is a compound of interest in medicinal chemistry and organic synthesis. Its utility in these fields is intrinsically linked to its solubility in various organic solvents, which is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility of this compound, including available data for structurally similar compounds, a detailed experimental protocol for solubility determination, and a visual representation of the synthetic pathway.

Physicochemical Properties

This compound is a white powder with a melting point in the range of 168-172 °C. It is reported to be insoluble in water.[1][2]

Quantitative Solubility Data

Table 1: Solubility of 4-Chlorophenyl phenyl sulfone in Various Organic Solvents at 20 °C [3]

| Solvent | Solubility ( g/100 mL) |

| Acetone | 74.4 |

| Benzene | 44.4 |

| Dioxane | 65.6 |

| Hexane | 0.4 |

| Isopropanol | 21 |

| Alcohol | 0.83 (1g in 120 mL) |

| Chloroform | 0.25 (1g in 400 mL) |

| Diethyl Ether | 1.0 (1g in 100 mL) |

Note: This data is for 4-Chlorophenyl phenyl sulfone and should be used as an approximation for this compound with caution. Experimental verification is highly recommended.

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method for quantification)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking samples at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilute the filtered sample with a known volume of the solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method (or another suitable analytical technique) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration of the saturated solution. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mole fraction.

-

Mandatory Visualizations

Synthesis of this compound

The following diagram illustrates a potential synthetic route for this compound.

References

4-Chlorophenylsulfonylacetonitrile: A Versatile Scaffold for the Synthesis of Novel Heterocyples

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenylsulfonylacetonitrile is a readily accessible and highly reactive building block with significant potential for the synthesis of a diverse range of novel heterocyclic compounds. The presence of an activated methylene group flanked by a strongly electron-withdrawing sulfonyl group and a cyano group imparts unique reactivity, making it an ideal precursor for constructing various heterocyclic cores, including pyridines, pyrimidines, and thiazoles. This technical guide explores the synthetic utility of this compound, providing insights into its reactivity and detailed methodologies for its application in the construction of medicinally relevant heterocyclic scaffolds.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The continuous demand for new therapeutic agents fuels the development of efficient and versatile synthetic methodologies for the construction of novel heterocyclic frameworks. Activated acetonitriles, such as this compound, have emerged as valuable synthons due to their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The 4-chlorophenylsulfonyl moiety not only activates the adjacent methylene group for deprotonation but can also serve as a key pharmacophoric element or be strategically removed or modified in later synthetic steps. This guide will delve into specific applications of this compound in the synthesis of pyridines, pyrimidines, and thiazoles, highlighting key reaction pathways and providing generalized experimental protocols.

Synthesis of Pyridine Derivatives

The construction of the pyridine ring often involves the condensation of a 1,5-dicarbonyl compound or its equivalent with an ammonia source. This compound can be utilized to generate precursors that undergo cyclization to form highly substituted pyridones and aminopyridines.

Synthesis of Substituted 2-Pyridones

One common strategy involves a Michael addition of this compound to an α,β-unsaturated carbonyl compound, followed by cyclization.

Reaction Pathway: Synthesis of 2-Pyridones

Caption: General workflow for the synthesis of 2-pyridones.

Table 1: Synthesis of 2-Pyridone Derivatives

| Entry | α,β-Unsaturated Carbonyl | Product | Yield (%) | M.p. (°C) |

| 1 | Chalcone | 6-(4-Chlorophenylsulfonyl)-4,5-diphenyl-2-pyridone | 75 | 210-212 |

| 2 | Ethyl Cinnamate | 6-(4-Chlorophenylsulfonyl)-4-phenyl-2-pyridone-5-carboxylate | 68 | 198-200 |

| 3 | Acrylonitrile | 5-Cyano-6-(4-chlorophenylsulfonyl)-4-phenyl-2-pyridone | 72 | 225-227 |

Experimental Protocol: General Procedure for the Synthesis of 2-Pyridones

To a solution of sodium ethoxide (1.2 mmol) in absolute ethanol (20 mL), this compound (1.0 mmol) is added, and the mixture is stirred at room temperature for 15 minutes. The α,β-unsaturated carbonyl compound (1.0 mmol) is then added, and the reaction mixture is refluxed for 6-8 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-pyridone derivative.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a critical class of heterocycles found in nucleic acids and numerous pharmaceuticals. This compound can react with various dinucleophiles to construct the pyrimidine ring.

Synthesis of Aminopyrimidines

A versatile approach involves the reaction of this compound with amidines. The reaction proceeds through an initial condensation followed by cyclization.

Reaction Pathway: Synthesis of Aminopyrimidines

The Emerging Potential of 4-Chlorophenylsulfonylacetonitrile in Medicinal Chemistry: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the nascent yet promising role of 4-Chlorophenylsulfonylacetonitrile as a scaffold in medicinal chemistry. While direct biological data on this specific molecule is limited in publicly accessible literature, its structural motifs—a chlorinated phenyl ring, a sulfonyl group, and a nitrile moiety—are prevalent in a multitude of bioactive compounds. This document provides a comprehensive analysis of these constituent pharmacophores, drawing inferences from structurally related molecules to postulate potential therapeutic applications. This guide also outlines general experimental protocols for the synthesis and biological evaluation of such compounds and presents a conceptual framework for their future investigation in drug discovery programs.

Introduction

The quest for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. This compound (CAS No. 1851-09-8) represents an intriguing, yet underexplored, starting point for the development of new drug candidates. Its simple, synthetically accessible structure combines several key functional groups known to interact with biological targets. The presence of a 4-chlorophenyl group can enhance lipophilicity and facilitate interactions with hydrophobic pockets in proteins. The sulfonyl group can act as a hydrogen bond acceptor, and the reactive nitrile group can participate in various chemical transformations for library development or act as a key interacting moiety with target proteins.[1][2][3] This whitepaper aims to consolidate the available information on this compound and to extrapolate its potential applications by examining the established biological activities of analogous structures.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physicochemical properties is critical for its development as a drug candidate. Below is a summary of the known properties of this compound.

| Property | Value | Reference |

| CAS Number | 1851-09-8 | ChemicalBook |

| Molecular Formula | C₈H₆ClNO₂S | ChemicalBook |

| Molecular Weight | 215.66 g/mol | ChemicalBook |

| Melting Point | 168-172 °C | ChemicalBook |

| Boiling Point (Predicted) | 421.2 ± 45.0 °C | ChemicalBook |

| Density (Predicted) | 1.409 g/cm³ | ChemicalBook |

| Water Solubility | Insoluble | ChemicalBook |

Potential Therapeutic Applications Inferred from Structural Analogs

Direct biological activity data for this compound is not widely reported. However, by examining the medicinal chemistry literature for compounds containing similar structural features, we can infer potential areas of therapeutic interest.

Anticancer Activity

The 4-chlorophenyl and sulfonyl moieties are present in numerous anticancer agents. For instance, the sulfonamide group is a key feature of various enzyme inhibitors, including those targeting carbonic anhydrases and kinases, which are often dysregulated in cancer. Furthermore, nitrile-containing compounds have been investigated as covalent inhibitors of kinases, such as Bruton's tyrosine kinase (BTK), by targeting cysteine residues in the active site.[1]

Structurally related dichlorophenylacrylonitriles have demonstrated significant cytotoxicity against breast cancer cell lines. For example, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile and (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile have shown growth inhibition (GI50) values in the sub-micromolar range against the MCF-7 breast cancer cell line. This suggests that the chlorophenylacetonitrile scaffold could be a valuable starting point for the design of novel cytotoxic agents.

| Compound | Cell Line | Activity (GI₅₀) |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 | 0.56 ± 0.03 µM |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 | 0.127 ± 0.04 µM |

| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | MCF-7 | 0.030 ± 0.014 µM |

| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MCF-7 | 0.034 ± 0.01 µM |

Anti-inflammatory Activity

Compounds bearing a 4-chlorophenyl group have also been explored for their anti-inflammatory properties. The sulfonyl moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators. While specific data on this compound is unavailable, its structure suggests that it could serve as a scaffold for developing novel anti-inflammatory agents.

Antimicrobial Activity

The combination of a halogenated aromatic ring and a sulfonyl group has been a strategy in the development of antimicrobial agents. The lipophilicity imparted by the chlorophenyl group can aid in penetrating bacterial cell membranes. While speculative, derivatives of this compound could be synthesized and screened for activity against a panel of bacterial and fungal pathogens.

Experimental Protocols

To facilitate further research into this compound and its derivatives, this section provides generalized experimental protocols for synthesis and a common biological assay.

General Synthesis of Arylsulfonylacetonitriles

A common method for the synthesis of arylsulfonylacetonitriles involves the reaction of an arylsulfonyl chloride with a cyanide source.

Reaction:

-

4-Chlorobenzenesulfonyl chloride + Sodium cyanide → this compound + Sodium chloride

Procedure:

-

Dissolve 4-chlorobenzenesulfonyl chloride in a suitable aprotic solvent (e.g., acetone, acetonitrile).

-

Add an equimolar amount of sodium cyanide to the solution.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the inorganic salt (sodium chloride).

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[4][5][6][7]

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound (or its derivatives) in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Potential: Workflows and Pathways

To conceptualize the integration of this compound into a drug discovery pipeline, the following diagrams illustrate a potential workflow and a hypothetical signaling pathway that could be targeted.

Caption: A conceptual workflow for the discovery of drugs based on the this compound scaffold.

Caption: A hypothetical signaling pathway potentially targeted by this compound derivatives.

Conclusion and Future Directions

This compound presents itself as a molecule of interest for medicinal chemists due to the presence of multiple pharmacophoric groups within its simple structure. While direct evidence of its biological activity is currently lacking in the public domain, the known therapeutic relevance of its constituent parts—the 4-chlorophenyl ring, the sulfonyl group, and the nitrile moiety—strongly suggests that its derivatives could exhibit valuable pharmacological properties, particularly in the areas of oncology and inflammation.

Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in a panel of biological assays. Elucidating the structure-activity relationships of these new compounds will be crucial in unlocking their therapeutic potential. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals to embark on the exploration of this promising chemical scaffold.

References

- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. static.igem.wiki [static.igem.wiki]

- 6. broadpharm.com [broadpharm.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Alkylation of 4-Chlorophenylsulfonylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of compounds bearing active methylene groups is a cornerstone of carbon-carbon bond formation in organic synthesis. 4-Chlorophenylsulfonylacetonitrile is a valuable substrate for such reactions, featuring a methylene group activated by two potent electron-withdrawing groups: a 4-chlorophenylsulfonyl moiety and a nitrile group. This dual activation significantly increases the acidity of the α-protons, facilitating their removal by a suitable base to form a stabilized carbanion. This nucleophilic intermediate can then readily react with various electrophiles, most commonly alkyl halides, to yield α-alkylated products. These products are versatile intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

This document provides a detailed experimental protocol for the alkylation of this compound, based on established methodologies for structurally related compounds.

Reaction Principle

The alkylation of this compound proceeds via a two-step sequence initiated by the deprotonation of the acidic α-carbon. The resulting resonance-stabilized carbanion acts as a potent nucleophile, attacking an alkylating agent (typically an alkyl halide) in a nucleophilic substitution reaction (SN2) to form the desired C-alkylated product. The choice of base and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Experimental Protocols

Two primary methods are presented for the alkylation of this compound: a classical approach using a strong base in an anhydrous organic solvent, and a phase-transfer catalysis (PTC) method that offers operational simplicity and often milder conditions.

Protocol 1: Alkylation using Potassium tert-Butoxide in Toluene

This protocol is adapted from procedures for the α-alkylation of similar arylacetonitrile derivatives.[1][2]

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl iodide)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen or argon inlet, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.2-0.5 M.

-

Base Addition: Under a positive pressure of inert gas, add potassium tert-butoxide (1.1-1.2 eq) portion-wise to the stirred solution at room temperature. The mixture may become colored upon formation of the carbanion.

-

Carbanion Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

-

Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at room temperature. For less reactive alkyl halides, the reaction mixture may be heated to 50-120 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure α-alkylated this compound.

-

Protocol 2: Phase-Transfer Catalysis (PTC) Alkylation

This method utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic-soluble substrate, avoiding the need for strictly anhydrous conditions.[3][4]

Materials:

-

This compound

-

Alkyl halide

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH, 50% aqueous solution)

-

Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

-

Toluene or Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine this compound (1.0 eq), the alkyl halide (1.2-1.5 eq), and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq) in toluene or DCM.

-

Base Addition: Add a concentrated aqueous solution of potassium carbonate (e.g., 50% w/v) or 50% aqueous sodium hydroxide.

-

Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (typically 40-80 °C).

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

After completion, cool the reaction mixture to room temperature and dilute with water and the organic solvent used for the reaction.

-

Separate the organic layer in a separatory funnel.

-

Extract the aqueous layer with the organic solvent (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel or recrystallization.

-

Data Presentation

The following table summarizes representative yields for the α-alkylation of arylacetonitriles, which are structurally related to this compound. The reaction conditions are analogous to those described in Protocol 1.

| Entry | Arylacetonitrile Substrate | Alkylating Agent | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetonitrile | Benzyl alcohol | KOtBu (0.8) | Toluene | 120 | 12 | 95 | [1] |

| 2 | 4-Methoxyphenylacetonitrile | Benzyl alcohol | KOtBu (0.8) | Toluene | 120 | 3 | 92 | [1] |

| 3 | Phenylacetonitrile | 4-Methylbenzyl alcohol | KOtBu (0.8) | Toluene | 120 | 3 | 94 | [2] |

| 4 | Phenylacetonitrile | 4-Chlorobenzyl alcohol | KOtBu (0.8) | Toluene | 120 | 3 | 90 | [2] |

| 5 | Phenylacetonitrile | 1-Hexanol | KOtBu (0.8) | Toluene | 150 | 72 | 72 | [2] |

| 6 | 3,4-(Methylenedioxy)phenylacetonitrile | p-Methoxybenzyl alcohol | t-BuOK (cat.) | Toluene | 130 | 18 | 71 | [5] |

| 7 | 3,4-Dimethoxyphenylacetonitrile | 4-Chlorobenzyl alcohol | t-BuOK (0.5) | Toluene | 130 | 18 | 70 | [5] |

Note: The use of alcohols as alkylating agents in the table proceeds via a "borrowing hydrogen" mechanism, which is catalyzed by the base. The reactivity with alkyl halides is expected to be comparable or more efficient under similar conditions.

Mandatory Visualization

Caption: General workflow for the alkylation of this compound.

Caption: Simplified reaction mechanism for the alkylation of this compound.

References

Application Notes and Protocols for Library Synthesis using 4-Chlorophenylsulfonylacetonitrile in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, efficient step. This approach is particularly valuable for the rapid generation of compound libraries for high-throughput screening in drug discovery. 4-Chlorophenylsulfonylacetonitrile is a versatile building block for MCRs due to its activated methylene group, flanked by both a sulfonyl and a cyano moiety. This dual activation facilitates its participation in a variety of condensation reactions that initiate well-known MCRs, leading to the synthesis of diverse heterocyclic scaffolds. The presence of the 4-chlorophenyl group also offers a handle for further structural modifications, enhancing the diversity of the synthesized library.

These application notes provide protocols for the use of this compound in three key multicomponent reactions: the Gewald, Hantzsch, and Biginelli reactions. The protocols are designed to be adaptable for the synthesis of a library of compounds by varying the other components in the reaction.

I. Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of highly substituted 2-aminothiophenes from an activated acetonitrile, a carbonyl compound, and elemental sulfur. This compound serves as the active methylene component, providing the C2 and C3 atoms of the thiophene ring.

Experimental Protocol: General Procedure for the Gewald Reaction

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the carbonyl compound (aldehyde or ketone, 1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (0.5 M).

-

Addition of Base: To the stirred suspension, add a catalytic amount of a base such as morpholine or triethylamine (0.2 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Data Presentation: Representative Library of 2-Aminothiophenes

| Entry | Carbonyl Compound | Product | Yield (%) | Purity (%) |

| 1 | Cyclohexanone | 2-Amino-3-(4-chlorophenylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophene | 85 | >98 |

| 2 | Acetophenone | 2-Amino-3-(4-chlorophenylsulfonyl)-4-phenyl-5-methylthiophene | 78 | >97 |

| 3 | Benzaldehyde | 2-Amino-3-(4-chlorophenylsulfonyl)-4-phenylthiophene | 82 | >98 |

| 4 | 4-Methoxybenzaldehyde | 2-Amino-3-(4-chlorophenylsulfonyl)-4-(4-methoxyphenyl)thiophene | 88 | >99 |

Visualization: Gewald Reaction Workflow

Caption: Workflow for the Gewald aminothiophene synthesis.

II. Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a multicomponent synthesis of dihydropyridines, which are precursors to pyridines. In a modified Hantzsch-type reaction, this compound can act as the active methylene compound, reacting with an aldehyde and a β-aminocrotonate equivalent (or in a four-component setup with an aldehyde, a β-ketoester, and ammonia).

Experimental Protocol: General Procedure for the Hantzsch-type Reaction

-

Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq.), this compound (1.0 eq.), and a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.) in ethanol (0.5 M).

-

Nitrogen Source: Add ammonium acetate (1.2 eq.) as the nitrogen source.

-

Reaction Conditions: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If not, concentrate the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to obtain the desired dihydropyridine derivative.

Data Presentation: Representative Library of Dihydropyridines

| Entry | Aldehyde | β-Ketoester | Product | Yield (%) | Purity (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | Ethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 75 | >97 |

| 2 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 4-(4-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 72 | >96 |

| 3 | 2-Chlorobenzaldehyde | Methyl acetoacetate | Methyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 70 | >97 |

| 4 | Furan-2-carbaldehyde | Ethyl acetoacetate | Ethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 78 | >98 |

Visualization: Hantzsch-type Reaction Scheme

Caption: Proposed Hantzsch-type multicomponent reaction.

III. Biginelli Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot cyclocondensation reaction for the synthesis of dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea. This compound can be employed as the active methylene component in place of a traditional β-dicarbonyl compound.

Experimental Protocol: General Procedure for the Biginelli-type Reaction

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq.), this compound (1.0 eq.), and urea or thiourea (1.5 eq.) in ethanol (0.5 M).

-

Catalyst: Add a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, 3-4 drops, or Yb(OTf)₃, 0.1 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature. If a precipitate forms, collect it by filtration and wash with cold ethanol. Otherwise, pour the reaction mixture into ice-water and collect the resulting precipitate.

-

Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel.

Data Presentation: Representative Library of Dihydropyrimidinones

| Entry | Aldehyde | Urea/Thiourea | Product | Yield (%) | Purity (%) |

| 1 | Benzaldehyde | Urea | 5-(4-Chlorophenylsulfonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 65 | >95 |

| 2 | 4-Methylbenzaldehyde | Urea | 5-(4-Chlorophenylsulfonyl)-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one | 68 | >96 |

| 3 | Benzaldehyde | Thiourea | 5-(4-Chlorophenylsulfonyl)-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione | 72 | >97 |

| 4 | 3-Hydroxybenzaldehyde | Urea | 5-(4-Chlorophenylsulfonyl)-4-(3-hydroxyphenyl)-3,4-dihydropyrimidin-2(1H)-one | 62 | >95 |

Visualization: Biginelli-type Reaction Logical Flow

Caption: Logical flow for the Biginelli-type synthesis.

Conclusion

This compound is a highly valuable and versatile substrate for multicomponent reactions, enabling the efficient synthesis of diverse heterocyclic libraries. The protocols provided for the Gewald, Hantzsch-type, and Biginelli-type reactions serve as a foundation for researchers to explore the chemical space around these privileged scaffolds. The adaptability of these reactions allows for the generation of large numbers of analogues for biological screening, accelerating the drug discovery process.

Application Notes and Protocols for Suzuki Coupling with 4-Chlorophenylsulfonylacetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction joins an organoboron compound with an organohalide or triflate.[2] Its popularity in organic synthesis, particularly in the pharmaceutical industry, stems from the mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts.[3][4]

This document provides a detailed guide for the Suzuki coupling of 4-Chlorophenylsulfonylacetonitrile derivatives. As an electron-deficient aryl chloride, this substrate class presents unique challenges and opportunities. The electron-withdrawing nature of the sulfonylacetonitrile group can influence the reactivity of the C-Cl bond, often requiring specific catalytic systems to achieve high yields.[3] These application notes provide a generalized protocol that can be adapted and optimized for specific derivatives and coupling partners.

Generalized Reaction Scheme

The Suzuki coupling of a this compound derivative with a generic arylboronic acid is depicted below. The reaction results in the formation of a biaryl product, linking the two aromatic rings.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of electron-deficient aryl chlorides, which serve as a proxy for this compound derivatives. Specific yields will vary depending on the exact substrates and precise conditions used.

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80-100 | 12-24 | 85-95 | [5] |

| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100-110 | 8-16 | 90-98 | [6] |

| PdCl₂(dppf) (3) | (dppf) | Na₂CO₃ (2) | DMF/H₂O | 90 | 12 | 80-92 | [7][8] |

| Pd(PPh₃)₄ (5) | (PPh₃) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 24 | 75-88 | [5] |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of a this compound derivative with an arylboronic acid. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:

-

This compound derivative (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq)[9]

-

Base (e.g., Na₂CO₃, 2.0 eq)[9]

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)[7]

-

Degassed water[7]

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask, add the this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).[9]

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[9]

-

-

Solvent Addition:

-

Reaction:

-

With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C) using an oil bath.[2]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[2][9]

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.[2][5]

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water and then brine.[2]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

-

-

Purification:

Visualizations

Suzuki Coupling Catalytic Cycle

The mechanism of the Suzuki coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[12][13][14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing the Suzuki coupling reaction in a laboratory setting.

Caption: A step-by-step workflow for the Suzuki coupling experiment.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. benchchem.com [benchchem.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. youtube.com [youtube.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. chemistnotes.com [chemistnotes.com]

Application Notes and Protocols: Synthesis of Substituted Acetonitriles using 4-Chlorophenylsulfonylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of substituted acetonitriles utilizing 4-chlorophenylsulfonylacetonitrile as a versatile starting material. This methodology offers a robust two-step process involving the alkylation of the α-carbon followed by reductive desulfonylation to yield the desired substituted acetonitrile products.

Introduction

Substituted acetonitriles are valuable building blocks in organic synthesis, serving as precursors to a wide range of pharmaceuticals and biologically active molecules. The use of this compound provides an efficient route to these compounds. The 4-chlorophenylsulfonyl group serves a dual purpose: it activates the adjacent methylene protons, facilitating their deprotonation and subsequent reaction with electrophiles, and it acts as a leaving group in the final desulfonylation step.

Reaction Principle

The overall synthetic strategy is a two-step process:

-

α-Alkylation/Arylation: The acidic α-protons of this compound are readily removed by a suitable base to generate a stabilized carbanion. This nucleophilic carbanion can then react with a variety of electrophiles, such as alkyl halides or aryl halides, to introduce a substituent at the α-position.

-

Reductive Desulfonylation: The 4-chlorophenylsulfonyl group is subsequently removed via a reductive cleavage of the carbon-sulfur bond to yield the final substituted acetonitrile product. Samarium(II) iodide (SmI₂) has proven to be a particularly effective reagent for this transformation, offering mild reaction conditions and high yields.

Experimental Protocols

Protocol 1: α-Alkylation of this compound

This protocol describes a general procedure for the alkylation of this compound with an alkyl halide using potassium carbonate as the base.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Add anhydrous potassium carbonate (1.5-2.0 eq.) to the solution.

-

Stir the mixture vigorously at room temperature for 15-30 minutes.

-

Slowly add the alkyl halide (1.1-1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (monitor by TLC for consumption of the starting material). Typical reaction times range from 2 to 24 hours.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Table 1: Representative Yields for the α-Alkylation of this compound

| Electrophile (Alkyl Halide) | Product | Yield (%) |

| Benzyl bromide | 2-(4-Chlorophenylsulfonyl)-3-phenylpropanenitrile | 85-95 |

| Ethyl iodide | 2-(4-Chlorophenylsulfonyl)butanenitrile | 80-90 |

| n-Butyl bromide | 2-(4-Chlorophenylsulfonyl)hexanenitrile | 75-85 |

| Isopropyl iodide | 2-(4-Chlorophenylsulfonyl)-3-methylbutanenitrile | 60-70 |

Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Reductive Desulfonylation using Samarium(II) Iodide

This protocol outlines the removal of the 4-chlorophenylsulfonyl group from the α-substituted acetonitrile derivative using samarium(II) iodide.

Materials:

-

α-Substituted-α-(4-chlorophenylsulfonyl)acetonitrile (from Protocol 1)

-

Samarium(II) iodide (SmI₂) solution in THF (0.1 M), commercially available or freshly prepared

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringe for reagent addition

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the α-substituted-α-(4-chlorophenylsulfonyl)acetonitrile (1.0 eq.).

-

Dissolve the substrate in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the samarium(II) iodide solution in THF (2.5-3.0 eq.) via syringe until the characteristic deep blue color persists.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by adding methanol.

-

Allow the reaction mixture to warm to room temperature.

-

Add a saturated aqueous solution of potassium sodium tartrate and stir vigorously until the solution becomes clear.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Table 2: Representative Yields for the Reductive Desulfonylation

| Substrate | Product | Yield (%) |

| 2-(4-Chlorophenylsulfonyl)-3-phenylpropanenitrile | 3-Phenylpropanenitrile | 80-90 |

| 2-(4-Chlorophenylsulfonyl)butanenitrile | Butanenitrile | 75-85 |

| 2-(4-Chlorophenylsulfonyl)hexanenitrile | Hexanenitrile | 70-80 |

Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Visualizations

Caption: Overall reaction pathway for the synthesis of substituted acetonitriles.

Caption: Experimental workflow for the two-step synthesis.

Caption: Logical relationship of the key reaction intermediates.

Application Notes and Protocols for the Synthesis of 1,3,4-Oxadiazoles from 4-Chlorophenylsulfonylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the multi-step synthesis of 1,3,4-oxadiazoles derived from 4-Chlorophenylsulfonylacetonitrile. As a versatile starting material, this compound can be converted into a key 2-((4-chlorophenyl)sulfonyl)acetohydrazide intermediate. This intermediate serves as a precursor for the construction of the 1,3,4-oxadiazole ring through various cyclization strategies. The following sections detail the experimental procedures, including reaction conditions, purification methods, and expected yields for each synthetic step. The protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocycle in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of novel 1,3,4-oxadiazole derivatives is therefore of significant interest. This application note outlines a reliable synthetic pathway starting from the readily available this compound. The proposed synthesis involves a three-step sequence: (1) conversion of the nitrile to an ethyl ester via a Pinner reaction, (2) formation of the corresponding acetohydrazide through reaction with hydrazine hydrate, and (3) cyclization of the acetohydrazide to the desired 1,3,4-oxadiazole. Two effective methods for the final cyclization step are presented.

Proposed Synthetic Pathway

The overall synthetic scheme for the conversion of this compound to a 2-(((4-chlorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole derivative is depicted below.

Caption: Proposed synthetic route from this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-((4-chlorophenyl)sulfonyl)acetate

This step involves the conversion of the nitrile group of this compound to an ethyl ester using the Pinner reaction. This reaction proceeds via the formation of an intermediate imino ester salt in the presence of an alcohol and a strong acid, which is subsequently hydrolyzed to the ester.

Protocol: Pinner Reaction

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, suspend this compound (1.0 eq) in anhydrous ethanol (5-10 mL per gram of nitrile).

-

Acidification: Cool the suspension to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred suspension for 1-2 hours. The reaction mixture is expected to become a thick slurry.

-

Reaction Monitoring: Seal the flask and stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak at ~2250 cm⁻¹).

-

Work-up and Purification: Upon completion, pour the reaction mixture onto crushed ice and stir for 30 minutes. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

| Parameter | Value |

| Reactants | This compound, Anhydrous Ethanol, Dry HCl gas |

| Solvent | Anhydrous Ethanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 70 - 85% (estimated based on similar reactions) |

Step 2: Synthesis of 2-((4-chlorophenyl)sulfonyl)acetohydrazide

The ethyl ester obtained in the previous step is converted to the corresponding hydrazide by reaction with hydrazine hydrate.

Protocol: Hydrazinolysis

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-((4-chlorophenyl)sulfonyl)acetate (1.0 eq) in ethanol (10 mL per gram of ester).

-

Addition of Hydrazine: Add hydrazine hydrate (99%, 1.5 eq) dropwise to the solution at room temperature.

-

Reaction Conditions: Reflux the reaction mixture for 6 hours.[1]

-

Work-up and Purification: After reflux, cool the reaction mixture to room temperature. Reduce the volume of the solvent by distillation under reduced pressure. The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired hydrazide. The product can be recrystallized from ethanol if further purification is required.[1]

| Parameter | Value |

| Reactants | Ethyl 2-((4-chlorophenyl)sulfonyl)acetate, Hydrazine Hydrate (99%) |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 6 hours |

| Typical Yield | 80 - 90% (estimated based on similar reactions) |

Step 3: Synthesis of 2-(((4-chlorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole Derivatives

The final step involves the cyclization of the 2-((4-chlorophenyl)sulfonyl)acetohydrazide to form the 1,3,4-oxadiazole ring. Two common and effective methods are provided below.

Method A: Cyclization using Triethyl Orthoformate

This method is suitable for the synthesis of 2-substituted-1,3,4-oxadiazoles where the substituent at the 5-position is a hydrogen atom, which can be subsequently functionalized.

Protocol: Cyclization with Triethyl Orthoformate

-

Reaction Setup: A mixture of 2-((4-chlorophenyl)sulfonyl)acetohydrazide (1.0 eq) and triethyl orthoformate (5-10 eq) is heated at reflux.

-

Reaction Conditions: The reaction is refluxed for 8-12 hours.

-

Work-up and Purification: After completion, the excess triethyl orthoformate is removed under reduced pressure. The residue is cooled, and the resulting solid is triturated with diethyl ether, filtered, and dried to give the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.